Cas no 3781-90-6 (4-methoxy-1-benzothiophene)

4-methoxy-1-benzothiophene 化学的及び物理的性質
名前と識別子
-
- Benzo[b]thiophene, 4-methoxy-
- 4-methoxy-1-benzothiophene
- 4-methoxyBenzo[b]thiophene
- A874005
- I11382
- CS-0099933
- 4-methoxybenzothiophene
- YPOBRGLUEDOCKJ-UHFFFAOYSA-N
- MFCD18452497
- AKOS025395740
- AS-49535
- FT-0730986
- EN300-805093
- DTXSID40504754
- 4-Methoxybenzo(b)thiophene
- benzo[b]thiophene,4-methoxy-
- 4-methoxy-benzo[b]thiophene
- 3781-90-6
- SCHEMBL827010
- DA-19840
-
- MDL: MFCD18452497
- インチ: 1S/C9H8OS/c1-10-8-3-2-4-9-7(8)5-6-11-9/h2-6H,1H3
- InChIKey: YPOBRGLUEDOCKJ-UHFFFAOYSA-N
- ほほえんだ: S1C=CC2C(=CC=CC1=2)OC
計算された属性
- せいみつぶんしりょう: 164.02964
- どういたいしつりょう: 164.02958605g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 37.5Ų
じっけんとくせい
- PSA: 9.23
4-methoxy-1-benzothiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M928798-250mg |
4-Methoxybenzo[b]thiophene |
3781-90-6 | 95% | 250mg |
¥1,003.50 | 2022-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RI043-200mg |
4-methoxy-1-benzothiophene |
3781-90-6 | 95% | 200mg |
1233.0CNY | 2021-07-15 | |
Chemenu | CM294382-100mg |
4-Methoxybenzo[b]thiophene |
3781-90-6 | 95%+ | 100mg |
$179 | 2021-06-16 | |
Alichem | A169005865-1g |
4-Methoxybenzo[b]thiophene |
3781-90-6 | 95% | 1g |
$881.10 | 2023-09-02 | |
Chemenu | CM294382-1g |
4-Methoxybenzo[b]thiophene |
3781-90-6 | 95%+ | 1g |
$771 | 2021-06-16 | |
Enamine | EN300-805093-10.0g |
4-methoxy-1-benzothiophene |
3781-90-6 | 95.0% | 10.0g |
$2862.0 | 2025-03-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M928798-100mg |
4-Methoxybenzo[b]thiophene |
3781-90-6 | 95% | 100mg |
¥670.50 | 2022-09-01 | |
Enamine | EN300-805093-1g |
4-methoxy-1-benzothiophene |
3781-90-6 | 95% | 1g |
$441.0 | 2023-09-02 | |
Enamine | EN300-805093-10g |
4-methoxy-1-benzothiophene |
3781-90-6 | 95% | 10g |
$3320.0 | 2023-09-02 | |
abcr | AB460463-1g |
4-Methoxybenzo[b]thiophene, 95%; . |
3781-90-6 | 95% | 1g |
€694.80 | 2025-02-20 |
4-methoxy-1-benzothiophene 関連文献
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1. Studies in sulfur heterocycles. Part 14.1 Application of heteroatom directed ortho-metallation in functionalisation of benzo[b]thiophene derivativesSasanka Sekhar Mandal,Subhendu Sekhar Samanta,Chaitali Deb,Asish De J. Chem. Soc. Perkin Trans. 1 1998 2559
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2. Substitution reactions of benzo[b]thiophen derivatives. Part VI. Reactions of 4-methoxybenzo[b]thiophen and its 3-methyl derivativeKenneth Clarke,Richard M. Scrowston,Terence M. Sutton J. Chem. Soc. Perkin Trans. 1 1973 623
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Sukhen Chandra Ghosh,Asish De derivatives. Sukhen Chandra Ghosh Asish De Chem. Commun. 2000 979
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Daoshan Yang,Kelu Yan,Wei Wei,Laijin Tian,Qinghe Li,Jinmao You,Hua Wang RSC Adv. 2014 4 48547
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J. L. Ferreira da Silva,André P. Ferreira,M. Matilde Marques,Shrika G. Harjivan,M. Fátima M. da Piedade,M. Teresa Duarte CrystEngComm 2011 13 1638
4-methoxy-1-benzothiopheneに関する追加情報
4-Methoxy-1-Benzothiophene (CAS No. 3781-90-6): An Overview of Its Properties, Applications, and Recent Research
4-Methoxy-1-benzothiophene (CAS No. 3781-90-6) is a heterocyclic organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals due to its unique structural properties and potential applications. This compound is characterized by a benzothiophene core with a methoxy group at the 4-position, which imparts distinct chemical and biological activities.
The benzothiophene scaffold is a well-known structure in medicinal chemistry, often found in various bioactive molecules and drug candidates. The presence of the methoxy group at the 4-position enhances the compound's solubility and stability, making it an attractive candidate for further research and development.
Recent studies have explored the pharmacological properties of 4-methoxy-1-benzothiophene, particularly its potential as a therapeutic agent. One notable area of research is its activity as an antioxidant. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. A study published in the Journal of Medicinal Chemistry demonstrated that 4-methoxy-1-benzothiophene exhibits potent antioxidant activity, comparable to well-known antioxidants like vitamin C and vitamin E.
In addition to its antioxidant properties, 4-methoxy-1-benzothiophene has shown promise in anti-inflammatory applications. Inflammation is a complex biological response to harmful stimuli and is a key factor in many chronic diseases. Research conducted by a team at the University of California found that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.
The cytotoxicity of 4-methoxy-1-benzothiophene has also been investigated. A study published in the Cancer Research journal reported that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways such as p53 and Bcl-2.
Beyond its therapeutic potential, 4-methoxy-1-benzothiophene has been studied for its photochemical properties. The benzothiophene core absorbs light in the UV-visible region, making it useful in photodynamic therapy (PDT). In PDT, light-sensitive compounds are used to generate reactive oxygen species (ROS) upon light activation, leading to the destruction of target cells. A recent study published in the Photochemistry and Photobiology journal demonstrated that 4-methoxy-1-benzothiophene can be effectively used as a photosensitizer for PDT applications.
The synthesis of 4-methoxy-1-benzothiophene has been optimized over the years to improve yield and purity. One common synthetic route involves the reaction of 2-chloroacetophenone with thiourea followed by methylation at the 4-position. Advances in green chemistry have led to more environmentally friendly methods for synthesizing this compound, reducing waste and energy consumption.
In terms of safety, 4-methoxy-1-benzothiophene is generally considered safe for use in research settings when proper handling protocols are followed. However, it is important to note that like any chemical compound, it should be handled with care to avoid exposure through inhalation or skin contact. Safety data sheets (SDS) provide detailed information on handling, storage, and disposal procedures.
The future prospects for 4-methoxy-1-benzothiophene are promising. Ongoing research aims to further elucidate its mechanisms of action and explore new applications in medicine and materials science. As our understanding of this compound continues to grow, it is likely that new opportunities will emerge for its use in both academic research and industrial settings.
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